2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium

Catalog No.
S14274459
CAS No.
40680-72-6
M.F
C25H31NO9
M. Wt
489.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpr...

CAS Number

40680-72-6

Product Name

2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium

IUPAC Name

2-hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium

Molecular Formula

C25H31NO9

Molecular Weight

489.5 g/mol

InChI

InChI=1S/C23H29NO5.C2H2O4/c1-24(2)13-15-29-22-19(18(25)11-10-16-8-6-5-7-9-16)20(26-3)17-12-14-28-21(17)23(22)27-4;3-1(4)2(5)6/h5-9,12,14,18,25H,10-11,13,15H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

SAJDXJADXKOKPC-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC1=C(C2=C(C=CO2)C(=C1C(CCC3=CC=CC=C3)O)OC)OC.C(=O)(C(=O)[O-])O

2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium is a complex organic compound characterized by its unique structural features, which include a hydroxy and oxo functional group, as well as a dimethylazanium moiety. This compound belongs to a class of organic molecules that exhibit significant biological activities and potential therapeutic applications. Its molecular formula indicates a substantial molecular weight and complexity, making it an interesting subject for research in medicinal chemistry.

The chemical reactivity of 2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium can be explored through various reactions typical for compounds containing hydroxy and oxo groups. These reactions may include:

  • Esterification: The hydroxy group can react with carboxylic acids to form esters.
  • Oxidation: The hydroxy group can be oxidized to form carbonyl compounds.
  • Nucleophilic Substitution: The dimethylazanium group may participate in nucleophilic substitution reactions.

These reactions are essential for the synthesis of derivatives and analogs that may enhance biological activity or alter pharmacokinetic properties.

Research indicates that compounds similar to 2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium exhibit a range of biological activities, including:

  • Antioxidant Properties: The presence of phenolic structures often correlates with antioxidant activity.
  • Anti-inflammatory Effects: Compounds with similar structures have shown promise in reducing inflammation.
  • Anticancer Activity: Some derivatives have been studied for their potential to inhibit cancer cell proliferation.

These activities make this compound a candidate for further pharmacological studies and potential therapeutic applications.

The synthesis of 2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium can be approached through several synthetic pathways:

  • Condensation Reactions: Combining appropriate starting materials such as 1-hydroxy-3-phenylpropyl derivatives with benzofuran precursors.
  • Functional Group Modifications: Utilizing reagents that specifically modify the hydroxy or oxo groups to achieve the desired structure.
  • Multi-step Synthesis: Employing a series of reactions to build the complex structure incrementally, ensuring that each step is optimized for yield and purity.

Each method requires careful consideration of reaction conditions and purification techniques to isolate the final product effectively.

The applications of 2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium span various fields:

  • Pharmaceutical Industry: Potential use as a therapeutic agent in treating inflammatory diseases or cancer.
  • Cosmetic Formulations: Due to its antioxidant properties, it may be incorporated into skincare products.
  • Biochemical Research: As a tool for studying biological pathways related to oxidative stress or inflammation.

Interaction studies involving 2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies may include:

  • Drug-Receptor Interactions: Assessing how this compound binds to specific biological targets.
  • Metabolic Pathway Analysis: Investigating how the compound is metabolized within biological systems.
  • Synergistic Effects: Exploring potential synergistic effects when combined with other therapeutic agents.

Such studies provide insights into the safety and efficacy of the compound in clinical settings.

Several compounds share structural similarities with 2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium, including:

Compound NameStructural FeaturesUnique Properties
5-HydroxyflavoneHydroxyflavonoid structureKnown for strong antioxidant activity
CurcuminDiarylheptanoidExhibits anti-inflammatory properties
ResveratrolPolyphenolic compoundAntioxidant and anticancer effects

These compounds highlight the diverse biological activities associated with similar structural motifs while emphasizing the unique features of 2-Hydroxy-2-oxoacetate;2-[...], particularly its specific functional groups that may enhance its therapeutic potential.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

489.19988157 g/mol

Monoisotopic Mass

489.19988157 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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